n2-(4-Methoxybenzyl)pyrazine-2,3-diamine
Description
N2-(4-Methoxybenzyl)pyrazine-2,3-diamine is a pyrazine derivative featuring a 4-methoxybenzyl substituent at the N2 position of the pyrazine ring. Pyrazine derivatives are heterocyclic compounds with two nitrogen atoms at the 1,4-positions, which confer unique electronic and steric properties. The 2,3-diamine moiety in this compound allows for diverse functionalization, making it a versatile scaffold in medicinal chemistry and materials science. The 4-methoxybenzyl group enhances solubility in organic solvents due to its electron-donating methoxy substituent, while also influencing molecular recognition in biological systems .
Properties
CAS No. |
1245648-73-0 |
|---|---|
Molecular Formula |
C12H14N4O |
Molecular Weight |
230.271 |
IUPAC Name |
3-N-[(4-methoxyphenyl)methyl]pyrazine-2,3-diamine |
InChI |
InChI=1S/C12H14N4O/c1-17-10-4-2-9(3-5-10)8-16-12-11(13)14-6-7-15-12/h2-7H,8H2,1H3,(H2,13,14)(H,15,16) |
InChI Key |
MFHRGDMWSJVTKT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=NC=CN=C2N |
Synonyms |
N2-(4-methoxybenzyl)pyrazine-2,3-diamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine-2,3-diamine Derivatives
Structural and Substituent Variations
The table below highlights key structural analogs of N2-(4-Methoxybenzyl)pyrazine-2,3-diamine and their substituent-dependent properties:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Halogenated derivatives (e.g., bromo in ) exhibit reduced solubility but enhanced reactivity in cross-coupling reactions. In contrast, the 4-methoxybenzyl group in the target compound improves solubility and stabilizes charge-transfer interactions .
- Biological Activity : Substituents like pyridinyl () and indolyl () correlate with kinase inhibitory activity, suggesting the 4-methoxybenzyl group may similarly modulate target binding.
Physicochemical Properties
- Solubility: Pyrazine-2,3-dicarbonitriles (e.g., DAMN6 derivatives) show high solubility in polar solvents due to their planar structure and aza-rich rings . The target compound’s methoxybenzyl group likely enhances solubility in ethanol or DMSO compared to halogenated analogs.
- Optoelectronic Properties: Pyrazine-2,3-dicarbonitriles exhibit strong fluorescence and nonlinear optical (NLO) responses, outperforming benzene analogs due to enhanced electron-withdrawing effects . The methoxybenzyl group may redshift absorption/emission spectra compared to fluorophenyl derivatives .
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